molecular formula C5H7N3O4 B575265 (NE)-N-[(4-ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methylidene]hydroxylamine CAS No. 184581-13-3

(NE)-N-[(4-ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methylidene]hydroxylamine

Cat. No.: B575265
CAS No.: 184581-13-3
M. Wt: 173.128
InChI Key: AWLYBGBFNJVKJP-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(NE)-N-[(4-ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methylidene]hydroxylamine is a chemical compound with the molecular formula C5H7N3O4 It belongs to the class of oximes, which are characterized by the presence of a hydroxy-imine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(4-ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methylidene]hydroxylamine typically involves the reaction of 4-ethoxyfurazan-3-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an aqueous or alcoholic medium, and the product is isolated by crystallization or extraction methods .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free grinding methods, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(4-ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(NE)-N-[(4-ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (NE)-N-[(4-ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methylidene]hydroxylamine involves its interaction with molecular targets through its oxime functional group. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its biological activity is attributed to its ability to inhibit enzymes or interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(NE)-N-[(4-ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methylidene]hydroxylamine is unique due to its specific structural features, such as the ethoxy group and the furazan ring, which confer distinct chemical and biological properties.

Properties

CAS No.

184581-13-3

Molecular Formula

C5H7N3O4

Molecular Weight

173.128

IUPAC Name

(3E)-4-ethoxy-2-hydroxy-3-(nitrosomethylidene)-1,2,5-oxadiazole

InChI

InChI=1S/C5H7N3O4/c1-2-11-5-4(3-6-9)8(10)12-7-5/h3,10H,2H2,1H3/b4-3+

InChI Key

AWLYBGBFNJVKJP-ONEGZZNKSA-N

SMILES

CCOC1=NON(C1=CN=O)O

Synonyms

1,2,5-Oxadiazole-3-carboxaldehyde,4-ethoxy-,3-oxime,2-oxide(9CI)

Origin of Product

United States

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